{2-[(3,5-Di-tert-butyl-2-hydroxyphenyl)amino]phenyl}(phenyl)methanone
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Overview
Description
{2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of tert-butyl groups and a hydroxyanilino moiety, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde. One common method involves the reaction of 3,5-di-tert-butylphenol with formaldehyde in the presence of a base, followed by further reactions to introduce the anilino and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
{2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reactivity.
Major Products
Scientific Research Applications
{2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE involves its interaction with various molecular targets and pathways. The compound’s hydroxyanilino moiety allows it to participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its structural features enable it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of {2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE.
3,5-Di-tert-butylcatechol: Structurally related and used in similar applications.
3,5-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl compounds: Known for their high thermal stability and photoluminescence properties.
Uniqueness
{2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE stands out due to its unique combination of stability, reactivity, and diverse applications. Its structural features allow for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C27H31NO2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2-(3,5-ditert-butyl-2-hydroxyanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H31NO2/c1-26(2,3)19-16-21(27(4,5)6)25(30)23(17-19)28-22-15-11-10-14-20(22)24(29)18-12-8-7-9-13-18/h7-17,28,30H,1-6H3 |
InChI Key |
KAIMBBFFMGWBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O)C(C)(C)C |
Origin of Product |
United States |
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